molecular formula C14H29N3 B069112 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine CAS No. 177721-80-1

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

Cat. No. B069112
M. Wt: 239.4 g/mol
InChI Key: ROZHQQLQWGEQJL-UHFFFAOYSA-N
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Description

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine is a chemical compound with the molecular formula C14H29N3 and a molecular weight of 239.4 . It is a derivative of piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, has been a subject of research in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine consists of a piperazine ring with an ethylamine group attached to one of the nitrogen atoms and a cyclohexylethyl group attached to the other .


Chemical Reactions Analysis

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, like other piperazine derivatives, can participate in various chemical reactions. For instance, it has been identified as a potential candidate for CO2 capture. The kinetics of absorption of CO2 in aqueous 1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine has been studied using a stirred cell reactor .

Safety And Hazards

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine, like other piperazine derivatives, is a corrosive organic liquid and can cause second or third-degree burns. It can also cause pulmonary edema as a result of inhalation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-cyclohexyl-N-(2-piperazin-1-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3/c1-13(14-5-3-2-4-6-14)16-9-12-17-10-7-15-8-11-17/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZHQQLQWGEQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443455
Record name 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Cyclohexylethyl)aminoethyl)piperazine

CAS RN

177721-80-1
Record name N-(1-Cyclohexylethyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177721-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(1-CYCLOHEXYLETHYL)AMINOETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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